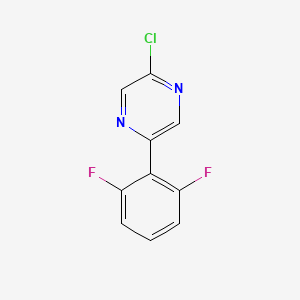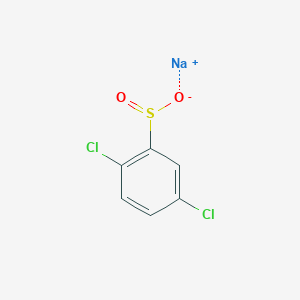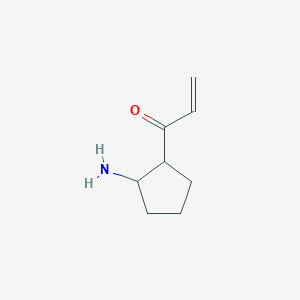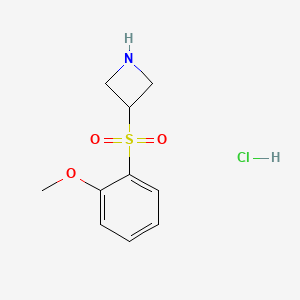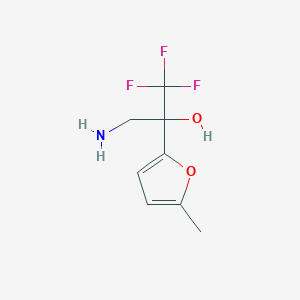
3-Amino-1,1,1-trifluoro-2-(5-methylfuran-2-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1,1,1-trifluoro-2-(5-methylfuran-2-yl)propan-2-ol is an organic compound with the molecular formula C8H10F3NO2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1,1,1-trifluoro-2-(5-methylfuran-2-yl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-Amino-1,1,1-trifluoropropan-2-ol with 5-methylfuran-2-carbaldehyde under specific reaction conditions. The reaction typically requires a catalyst and a controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use .
化学反応の分析
Types of Reactions
3-Amino-1,1,1-trifluoro-2-(5-methylfuran-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .
科学的研究の応用
3-Amino-1,1,1-trifluoro-2-(5-methylfuran-2-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-Amino-1,1,1-trifluoro-2-(5-methylfuran-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the observed effects .
類似化合物との比較
Similar Compounds
3-Amino-1,1,1-trifluoropropan-2-ol: Similar structure but lacks the furan ring.
3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol: Similar structure but with a methyl group instead of the furan ring.
Uniqueness
The presence of the 5-methylfuran-2-yl group in 3-Amino-1,1,1-trifluoro-2-(5-methylfuran-2-yl)propan-2-ol distinguishes it from other similar compounds. This unique structure can impart specific properties and activities, making it valuable for various applications in scientific research .
特性
分子式 |
C8H10F3NO2 |
|---|---|
分子量 |
209.17 g/mol |
IUPAC名 |
3-amino-1,1,1-trifluoro-2-(5-methylfuran-2-yl)propan-2-ol |
InChI |
InChI=1S/C8H10F3NO2/c1-5-2-3-6(14-5)7(13,4-12)8(9,10)11/h2-3,13H,4,12H2,1H3 |
InChIキー |
AGIOFBJGVWUOQS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(O1)C(CN)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(3-Methylphenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13207431.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethan-1-amine trihydrochloride](/img/structure/B13207436.png)
![4-(Bromomethyl)-1-azabicyclo[2.2.2]octane](/img/structure/B13207445.png)
![3-{[(3-Methylthiophen-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13207449.png)
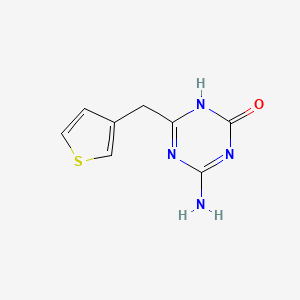
![[3,3'-Bithiophene]-4-carboxaldehyde](/img/structure/B13207457.png)
![4-Methyl-4-azaspiro[2.5]octan-7-one](/img/structure/B13207460.png)
![Methyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13207468.png)
![6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13207477.png)
